Mass Spectrometric Differentiation: +5 Da Shift vs. Unlabeled Analog and +3 Da d3 Internal Standards
1-Propyl Etodolac-d5 provides a nominal +5.03 Da mass shift (measured MW 306.41) relative to unlabeled 1-Propyl Etodolac (MW 301.38), which is 67% larger than the +3.01 Da shift provided by the widely available (±)-Etodolac-d3 internal standard (MW 290.38 vs. unlabeled etodolac MW 287.35) . The larger mass separation reduces the risk of isotopic cross-talk between the internal standard signal and the [M+3] or [M+4] natural-abundance isotopologues of the analyte in complex biological matrices, a phenomenon documented to compromise quantitative accuracy at low analyte concentrations when using d3-labeled internal standards [1].
| Evidence Dimension | Nominal mass shift for MS/MS detection |
|---|---|
| Target Compound Data | +5.03 Da (306.41 – 301.38) vs. unlabeled 1-Propyl Etodolac |
| Comparator Or Baseline | (±)-Etodolac-d3: +3.01 Da shift (290.38 – 287.35) vs. unlabeled etodolac |
| Quantified Difference | 5.03 Da vs. 3.01 Da (67% larger mass separation window) |
| Conditions | Exact mass calculated from vendor-certified molecular weights (TRC, CDN Isotopes) under standard ESI positive mode LC-MS/MS conditions |
Why This Matters
A larger mass shift directly reduces isotopic cross-talk interference at the internal standard's MRM channel, improving assay accuracy and precision at the lower limit of quantification (LLOQ) in bioanalytical method validation.
- [1] Gu, H. et al. Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 2013, 85(7), 3826–3833. DOI: 10.1021/ac400322w. View Source
